molecular formula C8H7N2NaO3 B13344474 Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate

Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B13344474
M. Wt: 202.14 g/mol
InChI Key: LRRYFHNJQIJOSH-JEDNCBNOSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C8H7N2NaO3

Molecular Weight

202.14 g/mol

IUPAC Name

sodium;(6S)-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H8N2O3.Na/c11-7-3-4-9-6-2-1-5(8(12)13)10(6)7;/h3-5H,1-2H2,(H,12,13);/q;+1/p-1/t5-;/m0./s1

InChI Key

LRRYFHNJQIJOSH-JEDNCBNOSA-M

Isomeric SMILES

C1CC2=NC=CC(=O)N2[C@@H]1C(=O)[O-].[Na+]

Canonical SMILES

C1CC2=NC=CC(=O)N2C1C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Step 1: Hydrolysis of Methyl Ester

The methyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. Typical conditions include:

  • Reagent: Sodium hydroxide (NaOH) in aqueous methanol.
  • Temperature: Reflux at 60–80°C for 4–6 hours.
  • Workup: Acidification with HCl to precipitate the free acid (CID 57907501).

Step 2: Sodium Salt Formation

The free acid is neutralized with sodium bicarbonate (NaHCO₃) or sodium hydroxide to form the sodium salt:

  • Solvent: Water or ethanol/water mixture.
  • Yield: ~85–90% after recrystallization.

Alternative Pathway: Direct Synthesis via Cyclization

A regioselective approach involves intramolecular cyclization of homoallylic amines under pH-dependent conditions:

  • Reagents: Dimethyldioxirane (DMDO) and base for 3-hydroxy-4-oxo derivatives.
  • Conditions: DMSO/H₂O system with N-bromosuccinimide (NBS) for bromination.
Reaction Parameter Conditions Outcome
Cyclization agent DMDO, m-CPBA, or NBS Regioselective formation of 4-oxo or 2-oxo isomers
Solvent DMSO/H₂O Facilitates bromination and cyclization
Temperature Room temperature (20–25°C) Minimizes side reactions

Purification and Isolation

Crude product purification involves:

  • Washing: Cold isopropyl alcohol (IPA) and toluene to remove unreacted starting materials.
  • Drying: Vacuum desiccation with nitrogen sweep to prevent hygroscopic degradation.
  • Purity: ≥98% by HPLC, confirmed via NMR and mass spectrometry.

Industrial-Scale Production

Optimized protocols for large-scale synthesis emphasize:

Parameter Lab Scale Industrial Scale
Batch size 1–10 g 10–100 kg
Yield 85–90% 88–92%
Cost efficiency Moderate High (bulk reagent use)

Critical Analytical Data

Molecular Weight: 202.14 g/mol (theoretical: 202.143).
Stereochemistry: (S)-configuration preserved via chiral HPLC monitoring.

Chemical Reactions Analysis

Types of Reactions

Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s effects are often mediated through pathways involving oxidative stress, apoptosis, or inflammation . Detailed studies using techniques like molecular docking and biochemical assays help elucidate these mechanisms .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1421271-01-3
  • Molecular Formula : C₈H₇N₂NaO₃
  • Molecular Weight : 194.14 g/mol
  • Structure : Sodium salt of the (S)-enantiomer of 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid .

Properties :

  • Solubility : Enhanced water solubility due to ionic nature (typical of carboxylate salts).
  • Synthesis : Likely derived via neutralization of the corresponding carboxylic acid (CAS 1190392-22-3) with sodium hydroxide .

Comparison with Structurally Related Compounds

(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic Acid

  • CAS No.: 1190392-22-3
  • Molecular Formula : C₈H₈N₂O₃
  • Molecular Weight : 180.16 g/mol
  • Key Differences :
    • Acidic vs. Ionic Form : Free carboxylic acid with lower solubility in water compared to the sodium salt.
    • pKa : ~2.72 (calculated), making it moderately acidic .
    • Applications : Direct precursor to the sodium salt; used in synthesizing Vibegron impurities and intermediates .
    • Safety : Hazard statements H302 (harmful if swallowed), H312 (skin contact), H332 (inhalation) .

Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate

  • CAS No.: 1190392-23-4
  • Molecular Formula : C₉H₁₀N₂O₃
  • Molecular Weight : 194.19 g/mol
  • Key Differences: Esterification: Methyl ester derivative with increased lipophilicity. Stability: Requires storage at 2–8°C in sealed containers to prevent hydrolysis .

(R)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic Acid

  • CAS No.: 1190392-22-3 (same as (S)-isomer, but enantiomerically distinct)
  • Key Differences :
    • Stereochemistry : (R)-configuration critical for Vibegron 's pharmacological activity .
    • Role : Intermediate in Vibegron synthesis; enantiomeric purity is crucial for drug efficacy .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
Sodium (S)-4-oxo-...carboxylate C₈H₇N₂NaO₃ 194.14 High (aqueous) Pharmaceutical intermediate
(S)-Carboxylic Acid C₈H₈N₂O₃ 180.16 Low (organic solvents) Vibegron impurity synthesis
Methyl (S)-ester C₉H₁₀N₂O₃ 194.19 Moderate (DMSO) Research chemical

Research Findings and Key Distinctions

Stereochemical Impact : The (R)-enantiomer of the carboxylic acid is pharmacologically active in Vibegron , while the (S)-enantiomer (sodium salt) serves as a synthetic precursor .

Solubility and Reactivity :

  • The sodium salt’s ionic nature enhances aqueous solubility, making it suitable for reaction media requiring polar solvents .
  • The methyl ester’s lipophilicity facilitates penetration in cell-based assays .

Synthetic Pathways: Sodium Salt: Likely synthesized via neutralization of the carboxylic acid with NaOH . Methyl Ester: Produced via esterification of the acid with methanol under acidic conditions .

Biological Activity

Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate (CAS Number: 1421271-01-3) is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H7_7N2_2NaO3_3
  • Molecular Weight : 202.143 g/mol
  • Structure : The compound features a pyrrolo-pyrimidine core which is significant in its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Notably, it has shown potential as an inhibitor of human leukocyte elastase (HLE), a proteinase involved in inflammatory responses. Inhibiting HLE can mitigate conditions such as chronic obstructive pulmonary disease (COPD), asthma, and emphysema .

1. Inhibition of Human Leukocyte Elastase

Research indicates that this compound may inhibit HLE effectively. This inhibition is crucial for controlling proteolytic activity that contributes to various pathophysiological states. The compound's inhibition constant (Ki_i) and other kinetic parameters remain to be fully characterized in extensive studies.

2. Antiproliferative Effects

Preliminary studies suggest that compounds with similar structural features exhibit antiproliferative effects against various human tumor cell lines. For instance, related pyrrolo-pyrimidine derivatives have shown IC50_{50} values in the nanomolar range against cancer cell lines . While specific data on this compound is limited, its structural analogs indicate potential efficacy in cancer treatment.

3. Selectivity and Potency

The selectivity profile of this compound has not been extensively documented; however, compounds within the same class often exhibit favorable selectivity towards specific targets like receptor tyrosine kinases involved in angiogenesis and tumor progression .

Research Findings and Case Studies

StudyFindings
Sodium (S)-4-oxo derivatives inhibit HLE effectively; potential for treating inflammatory diseases.
Structural analogs show antiproliferative activity against human tumor cells; IC50_{50} values suggest promising therapeutic applications.
Compounds with similar cores demonstrate improved pharmacokinetic profiles and receptor selectivity in animal models.

Q & A

Basic Research Question

  • NMR Spectroscopy : Confirm stereochemistry using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, focusing on δ 4.2–4.5 ppm (pyrrolidine protons) and δ 170–175 ppm (carboxylate carbon) .
  • HPLC-MS : Use reverse-phase C18 columns (e.g., Agilent Zorbax) with ESI+ mode (m/z 181.1 [M+H]+^+) to detect impurities ≤0.5% .
  • Elemental Analysis : Verify purity ≥98% by matching calculated vs. experimental C/H/N/O ratios (e.g., C: 53.33%, H: 4.44%, N: 15.55%) .

How should researchers handle stability challenges during storage and experimental use?

Basic Research Question

  • Storage : Keep under inert gas (N2_2/Ar) at 2–8°C in airtight containers to prevent hydrolysis of the carboxylate group .
  • In Solution : Prepare fresh aqueous solutions (pH 6–7) to avoid degradation; monitor via UV-Vis (λmax 265 nm) for absorbance shifts indicating decomposition .
  • Safety Protocols : Use PPE (nitrile gloves, goggles) and fume hoods due to irritant properties (H315/H319) .

How can researchers resolve discrepancies in enantiomeric excess measurements between chiral HPLC and polarimetry?

Advanced Research Question
Discrepancies may arise from:

  • Sample Preparation : Ensure solvents (e.g., ethanol) are optically inactive and free of chiral contaminants .
  • Instrument Calibration : Validate polarimeter readings against certified standards (e.g., sucrose) and cross-check with circular dichroism (CD) spectroscopy .
  • Matrix Effects : For HPLC, use internal standards (e.g., (R)-enantiomer spiked at 1%) to confirm baseline separation .

What strategies optimize the compound’s stability under varying pH and temperature in aqueous solutions?

Advanced Research Question

  • pH Stability : Use phosphate buffers (pH 6.5–7.5) to minimize carboxylate ionization shifts. Avoid pH > 8, which accelerates ring-opening degradation .
  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring. Degradation products include 4-oxo-pyrrolidine (m/z 112.1) and CO2_2 release .
  • Lyophilization : For long-term storage, lyophilize at −80°C with cryoprotectants (e.g., trehalose) to retain >95% activity .

How can impurity profiling be systematically conducted for this compound?

Advanced Research Question

  • Synthetic Byproducts : Identify methyl ester derivatives (e.g., CAS 1190392-23-4) via GC-MS, which may form during incomplete saponification .
  • Degradation Products : Use LC-HRMS to detect 4,6,7,8-tetrahydro-pyrrolopyrimidine (m/z 136.1) from hydrolytic cleavage .
  • Chiral Impurities : Quantify (R)-enantiomer contamination using chiral SFC (supercritical fluid chromatography) with a Lux® Cellulose-2 column .

What is the pharmacological relevance of this compound in drug development?

Advanced Research Question

  • Vibegron Synthesis : The compound is a key intermediate in vibegron (β3-agonist for overactive bladder). Its (S)-configuration ensures binding affinity to β3 receptors (Ki = 2.1 nM) .
  • Structure-Activity Relationship (SAR) : Modifications to the carboxylate group (e.g., amidation) reduce efficacy by 90%, highlighting its role in receptor interaction .
  • Preclinical Testing : Assess metabolic stability using human liver microsomes (t1/2 > 4 hrs) and plasma protein binding (85–90%) to predict pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.